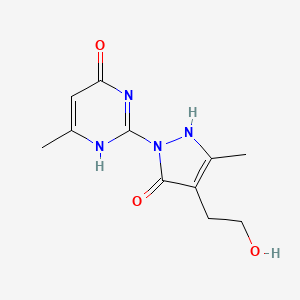
CID 379748
Descripción general
Descripción
CID 379748 is a useful research compound. Its molecular formula is C11H14N4O3 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 379748 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 379748 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemically Induced Dimerization in Cells : CID has been extensively used to study biological processes. It offers precise control over protein function with excellent spatiotemporal resolution. This is crucial for dissecting signal transductions and understanding membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
PROTAC-CID Systems for Gene Regulation : The development of PROTAC-based scalable CID platforms has expanded the applications in inducible gene regulation and editing. These systems allow for gradient-level gene expression control and can be used in vivo (Ma et al., 2023).
Safeguard System in Stem Cell Therapy : A safeguard system using inducible caspase-9 (iC9) activated by CID has shown potential in stem cell therapies, particularly for inducing apoptosis in unwanted cells, thus enhancing safety (Ando et al., 2015).
Methodological Challenges in Developmental Research : The application of CID in studying developmental research shows the importance of aligning research goals with design, especially in developmental cognitive neuroscience (Hamaker, Mulder, & van IJzendoorn, 2020).
CID in Resolving Cell Biology Problems : CID techniques have resolved various issues in cell biology, especially in understanding lipid second messengers and small GTPases. Technical advancements in CID have improved specificity and allowed manipulation of multiple systems (DeRose, Miyamoto, & Inoue, 2013).
CID in Agriculture : In agriculture, specifically in barley, CID as a selection criterion for water use efficiency and productivity has shown significant potential, demonstrating the versatility of this technique beyond biomedical applications (Anyia et al., 2007).
Suicide Gene Therapy in hiPSCs : The introduction of the iC9 suicide gene, activated by CID, in human induced pluripotent stem cells (hiPSCs) offers an efficient safety mechanism, critical for therapies using hiPSCs (Yagyu, Hoyos, del Bufalo, & Brenner, 2015).
Photocaged-Photocleavable CID : A novel chemical inducer of protein dimerization that can be rapidly activated and deactivated using light provides enhanced control of protein-protein interactions in living cells (Aonbangkhen et al., 2018).
Propiedades
IUPAC Name |
2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-6-methyl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-6-5-9(17)13-11(12-6)15-10(18)8(3-4-16)7(2)14-15/h5,14,16H,3-4H2,1-2H3,(H,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADISNQZRQUFDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)N2C(=O)C(=C(N2)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)N2C(=O)C(=C(N2)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 379748 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



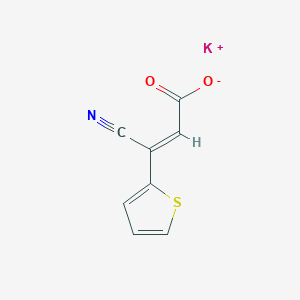
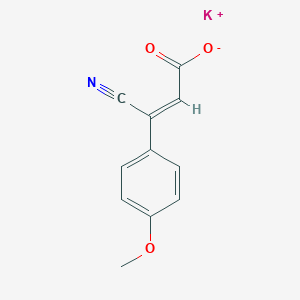


![N'-[(1E)-(4-bromothiophen-3-yl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B7787718.png)
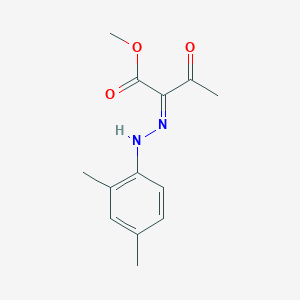

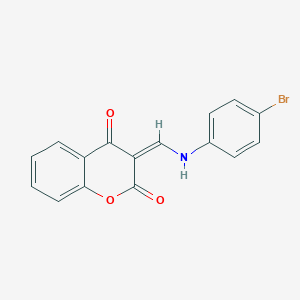
![3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B7787737.png)
![(5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one](/img/structure/B7787740.png)
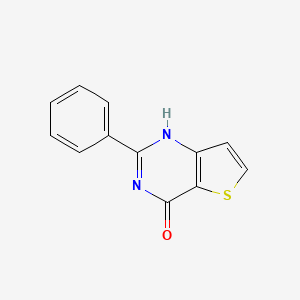
![1-[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]-2-pyrrolidinecarboxylic acid](/img/structure/B7787749.png)

